DG051 (free acid)
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Overview
Description
(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chlorophenoxy and phenoxy groups, and the final attachment of the butanoic acid moiety. Common reagents used in these reactions include chlorinating agents, phenol derivatives, and pyrrolidine precursors. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications, such as drug development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact mechanism may involve binding to receptors, inhibition of enzymes, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-4-(2-((4-(4-fluorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid
- (S)-4-(2-((4-(4-bromophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid
- (S)-4-(2-((4-(4-methylphenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid
Uniqueness
The uniqueness of (S)-4-(2-((4-(4-chlorophenoxy)phenoxy)methyl)pyrrolidin-1-yl)butanoic acid lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds. These unique features may result in different reactivity, potency, and selectivity in various applications.
Properties
Molecular Formula |
C21H24ClNO4 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
4-[2-[[4-(4-chlorophenoxy)phenoxy]methyl]pyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C21H24ClNO4/c22-16-5-7-19(8-6-16)27-20-11-9-18(10-12-20)26-15-17-3-1-13-23(17)14-2-4-21(24)25/h5-12,17H,1-4,13-15H2,(H,24,25) |
InChI Key |
PVCTYSQBVIGZRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)CCCC(=O)O)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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